An In-depth Technical Guide to 4-Isothiocyanato-3-nitrophenol: Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to 4-Isothiocyanato-3-nitrophenol: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isothiocyanato-3-nitrophenol is a multifaceted organic compound characterized by a phenolic hydroxyl group, a nitro group, and a reactive isothiocyanate moiety attached to a benzene ring. Its unique structural arrangement of electron-withdrawing and electron-donating groups, along with the electrophilic nature of the isothiocyanate, suggests a wide range of potential applications in medicinal chemistry, materials science, and as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the available information on 4-isothiocyanato-3-nitrophenol, including its chemical structure and identifiers. Due to the limited publicly available experimental data, this guide also presents a plausible synthesis pathway, predicted physical properties, and an analysis of its chemical reactivity based on the established chemistry of its constituent functional groups.
Chemical Structure and Identification
The molecular structure of 4-isothiocyanato-3-nitrophenol consists of a phenol ring substituted with a nitro group at the meta-position and an isothiocyanate group at the para-position relative to the hydroxyl group.
Caption: Proposed two-step synthesis of 4-isothiocyanato-3-nitrophenol.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 4-Amino-3-nitrophenol from p-Aminophenol
This procedure is adapted from established methods for the synthesis of 4-amino-3-nitrophenol. [1][2]
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Acetylation of p-Aminophenol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-aminophenol in glacial acetic acid.
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Slowly add acetic anhydride to the solution.
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Heat the mixture to reflux for 2-3 hours to ensure complete acetylation to 4-acetamidophenol.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
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Collect the 4-acetamidophenol by filtration, wash with cold water, and dry.
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Nitration of 4-Acetamidophenol:
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Cool the dried 4-acetamidophenol in an ice bath.
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Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at a low temperature for an additional hour.
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Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 4-acetamido-3-nitrophenol.
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Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
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Hydrolysis of 4-Acetamido-3-nitrophenol:
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Suspend the dried 4-acetamido-3-nitrophenol in an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux to hydrolyze the acetyl group.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and carefully neutralize with an acid (e.g., hydrochloric acid) to precipitate the 4-amino-3-nitrophenol.
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Collect the product by filtration, wash with cold water, and dry.
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Step 2: Synthesis of 4-Isothiocyanato-3-nitrophenol
This step utilizes a standard method for converting a primary aromatic amine to an isothiocyanate.
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Thiophosgenation:
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Dissolve the synthesized 4-amino-3-nitrophenol in a suitable solvent system, such as a biphasic mixture of dichloromethane and water, containing a base like sodium bicarbonate.
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Cool the mixture in an ice bath.
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Slowly add a solution of thiophosgene (or a safer equivalent like thiocarbonyl diimidazole) in dichloromethane to the stirred mixture.
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Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.
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Upon completion, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude 4-isothiocyanato-3-nitrophenol.
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Purify the product using column chromatography or recrystallization.
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Potential Applications in Research and Drug Development
The unique combination of functional groups in 4-isothiocyanato-3-nitrophenol opens up several avenues for its potential application:
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Covalent Probes and Inhibitors: The electrophilic isothiocyanate group makes this molecule an excellent candidate for the development of covalent inhibitors targeting specific nucleophilic residues (cysteine or lysine) in enzymes or other proteins. The nitrophenol moiety can be used as a handle for further functionalization or as a spectroscopic reporter.
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Cross-linking Agents: With further modification, this molecule could be developed into a cross-linking agent for studying protein-protein interactions.
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Precursor for Heterocyclic Synthesis: The reactive nature of the isothiocyanate group allows it to be used as a building block in the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.
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Materials Science: The phenolic hydroxyl group can be used to incorporate this molecule into polymer backbones, potentially creating functional materials with unique electronic or binding properties.
Predicted Spectral Data
While experimental spectral data is not available, the following are predictions for the key spectroscopic signatures of 4-isothiocyanato-3-nitrophenol:
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Infrared (IR) Spectroscopy:
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A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group.
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A strong, characteristic sharp peak around 2000-2200 cm⁻¹ for the asymmetric N=C=S stretch of the isothiocyanate group.
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Strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ for the asymmetric and symmetric N-O stretches of the nitro group, respectively.
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Peaks in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching of the aromatic ring.
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¹H NMR Spectroscopy:
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Aromatic protons will appear in the downfield region (likely between 7.0 and 8.5 ppm), with their splitting patterns and chemical shifts influenced by the electronic effects of the three substituents.
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A singlet for the phenolic proton, the chemical shift of which will be dependent on the solvent and concentration.
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¹³C NMR Spectroscopy:
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A characteristic peak for the isothiocyanate carbon in the range of 130-140 ppm.
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Aromatic carbon signals in the 110-160 ppm range, with the carbons attached to the electron-withdrawing nitro and isothiocyanate groups appearing further downfield, and the carbon attached to the hydroxyl group appearing upfield.
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Conclusion
4-Isothiocyanato-3-nitrophenol is a compound with significant, yet largely unexplored, potential. While a scarcity of experimental data currently exists, its chemical identity has been established. Based on a firm understanding of the reactivity of its constituent functional groups, this guide has provided a comprehensive theoretical framework, including a plausible synthetic route and predictions of its physical and chemical properties. It is our hope that this in-depth analysis will serve as a valuable resource for researchers and scientists, stimulating further investigation into the synthesis, characterization, and application of this promising molecule in drug discovery and materials science.
References
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ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
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Longdom Publishing. (n.d.). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Retrieved from [Link]
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ACS Publications. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of phenol with nitrite ion: Pathways of formation of nitrophenols in environmental waters. Retrieved from [Link]
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MolPort. (n.d.). 4-isothiocyanato-3-nitrophenol. Retrieved from [Link]
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PureSynth. (n.d.). 3-Nitrophenyl Isothiocyanate 97%. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. Retrieved from [Link]
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CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
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ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c) 2-nitrophenol reduction.... Retrieved from [Link]
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Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Amino-3-nitrophenol. Retrieved from [Link]
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Science Publishing Group. (2016). Evaluation of Isotopic Abundance Ratio in Biofield Energy Treated Nitrophenol Derivatives Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4, and (c) 4-aminophenol. Retrieved from [Link]
